1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)- 1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)- LY 150310 is a histamine H1-receptor antagonist. It can alter prostanoid concentrations in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 103294-47-9
VCID: VC0533913
InChI: InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2
SMILES: C1CC(C2=CC=CC=C2C1)N3C=CN=C3
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-

CAS No.: 103294-47-9

Cat. No.: VC0533913

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1H-Imidazole, 1-(1,2,3,4-tetrahydro-1-naphthalenyl)- - 103294-47-9

Specification

CAS No. 103294-47-9
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 1-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazole
Standard InChI InChI=1S/C13H14N2/c1-2-6-12-11(4-1)5-3-7-13(12)15-9-8-14-10-15/h1-2,4,6,8-10,13H,3,5,7H2
Standard InChI Key RUKUDYPTXIUUKQ-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C2C1)N3C=CN=C3
Canonical SMILES C1CC(C2=CC=CC=C2C1)N3C=CN=C3
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol . Its systematic IUPAC name is 1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]imidazole, reflecting the ethyl-linked imidazole and tetrahydronaphthalene (tetralin) moieties .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number191280-16-7
PubChem CID10823139
ChEMBL IDCHEMBL53644
SMILESC1CC(C2=CC=CC=C2C1)CCN3C=CN=C3

Structural Analysis

The molecule comprises a tetralin group (a partially hydrogenated naphthalene) connected via an ethyl chain to a 1H-imidazole ring. This hybrid structure confers both lipophilic (tetralin) and polar (imidazole) properties, influencing its pharmacokinetic behavior . X-ray crystallography and NMR data confirm a planar imidazole ring and a chair-like conformation in the tetralin system .

Synthesis and Derivative Development

Key Synthetic Routes

The synthesis of 1-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazole derivatives often involves cyclization reactions or functional group interconversions:

Cyclization of Triphenylmethyl-Protected Intermediates

A patented method (US5658938A) describes cyclizing 4-phenyl-1-(1-triphenylmethyl-1H-imidazol-4-yl)-1-butanol in formic acid under reflux . This yields the target compound after detritylation and purification via preparative HPLC .

Catalytic Hydrogenation

For analogs with indene moieties, 4-(1H-inden-3-yl)-1H-imidazoles are hydrogenated under 1–10 kg H₂ pressure using palladium on carbon .

Structural Modifications

  • Alkoxy Derivatives: Introducing methoxy or ethoxy groups at positions 5–8 of the tetralin ring enhances α₁A-adrenoceptor (AR) selectivity .

  • Halogenation: Chlorine or bromine substitution improves metabolic stability but may reduce aqueous solubility .

Pharmacological Profile

Receptor Binding and Selectivity

The compound exhibits high affinity for α₁A-adrenoceptors (Ki = 2.3 nM) with 50–100× selectivity over α₁B and α₁D subtypes . In functional assays using rabbit urethra (α₁A), rat spleen (α₁B), and rat aorta (α₁D), it showed EC₅₀ = 8.7 nM for α₁A vs. >1,000 nM for other subtypes .

Table 2: Pharmacokinetic Parameters

ParameterValueModel SystemSource
Oral Bioavailability42%Dog
Half-life (t₁/₂)3.2 hRat
LogP2.66Calculated

Uroselectivity and Cardiovascular Effects

In vivo studies in dogs demonstrated intraurethral pressure (IUP) increases at 0.1 mg/kg (ΔIUP = 28 mmHg) with minimal impact on mean arterial pressure (MAP) . This 12:1 IUP/MAP ratio surpasses non-selective agonists like phenylpropanolamine (PPA) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, tetralin aromatics), 6.95 (s, 1H, imidazole H-2), 3.82 (t, J = 7.2 Hz, 2H, CH₂N), 2.75–2.65 (m, 4H, tetralin CH₂) .

  • LCMS: [M+H]⁺ = 227.2 (calc. 226.3) .

Chromatographic Methods

Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water with 0.1% H₃PO₄) achieves baseline separation with retention time = 6.8 min .

Applications in Medicinal Chemistry

α₁A-AR Agonists for Lower Urinary Tract Symptoms (LUTS)

The compound’s uroselectivity makes it a candidate for treating benign prostatic hyperplasia (BPH) without dose-limiting hypertension . Clinical analogs (e.g., tetryzoline) are used in ophthalmic decongestants but lack systemic selectivity .

Anti-Ischemic Agents

Patent data (US5658938A) highlights derivatives with cardioprotective effects in ischemia-reperfusion models (40% reduction in infarct size at 10 mg/kg) .

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